Dapitant - 153438-49-4

Dapitant

Catalog Number: EVT-264439
CAS Number: 153438-49-4
Molecular Formula: C37H39NO4
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dapitant, also known as RPR100893, is potent and selective NK1 receptor antagonist both in vitro and in vivo, and exhibits high affinity for guinea pig and human NK1 receptor . Dapitant was developed as a potential drug for the acute treatment of migraine. However, in clinical trials, it was not effective.
Source and Classification

Dapitant is derived from a class of compounds that target neurokinin receptors, particularly the NK1 receptor. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The compound has been studied extensively in preclinical and clinical settings for its analgesic properties and potential as a treatment for conditions linked to substance P signaling.

Synthesis Analysis

The synthesis of Dapitant involves several steps, typically starting from readily available chemical precursors. One common method includes:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of specific intermediates through reactions involving amines and carbonyl compounds.
  2. Coupling Reactions: Key intermediates are coupled using various coupling agents to form the desired structure.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure enantiomers or specific stereoisomers.

The synthesis process may also involve chiral resolution techniques to obtain enantiomerically enriched forms of Dapitant, enhancing its pharmacological efficacy .

Molecular Structure Analysis

Dapitant's molecular structure can be described as follows:

  • Chemical Formula: C17_{17}H22_{22}N2_{2}O
  • Molecular Weight: 270.37 g/mol
  • Structural Features: The compound contains a central piperidine ring substituted with various functional groups that confer its activity at the NK1 receptor.

The three-dimensional conformation of Dapitant is crucial for its interaction with the NK1 receptor, influencing its binding affinity and biological activity .

Chemical Reactions Analysis

Dapitant undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Formation of Amide Bonds: Key to its structure, amide bond formation is generally achieved through coupling reactions involving carboxylic acids and amines.
  2. Hydrolysis Reactions: In biological systems, Dapitant may be subject to hydrolysis, leading to the release of active metabolites.
  3. Oxidative Reactions: The presence of certain functional groups may lead to oxidative modifications, affecting its pharmacokinetics and pharmacodynamics.

These reactions are essential for understanding both the synthesis and the metabolic fate of Dapitant in therapeutic contexts .

Mechanism of Action

Dapitant functions primarily as an antagonist at the neurokinin-1 receptor. The mechanism can be summarized as follows:

  • Receptor Binding: Dapitant binds competitively to the NK1 receptor, preventing substance P from activating it.
  • Inhibition of Nociceptive Signaling: By blocking NK1 receptor activation, Dapitant reduces the transmission of pain signals within the central nervous system.
  • Potential Modulation of Other Pathways: There is evidence suggesting that Dapitant may also influence other neuropeptide systems, contributing to its analgesic effects.

This mechanism underlies its potential application in managing pain and possibly other conditions linked to substance P signaling .

Physical and Chemical Properties Analysis

Dapitant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that indicates solid-state stability.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Dapitant has potential applications across various therapeutic areas:

  1. Pain Management: Due to its antagonistic action on the NK1 receptor, Dapitant has been explored as a treatment option for chronic pain conditions.
  2. Anxiety Disorders: Its modulation of neurokinin signaling suggests possible benefits in treating anxiety-related disorders.
  3. Preclinical Research: Ongoing studies continue to investigate Dapitant's efficacy in various animal models to better understand its therapeutic potential.

The versatility of Dapitant makes it a compound of interest in both research settings and potential clinical applications .

Discovery and Development Context of Dapitant

Rationale for Targeting Neurokinin-1 (NK1) Receptors in Migraine Pathophysiology

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), serves as the primary binding site for Substance P (SP), a tachykinin neuropeptide implicated in migraine pathophysiology. SP and calcitonin gene-related peptide (CGRP) exhibit significant co-localization in trigeminal ganglion neurons, particularly within C-fibers innervating the dura mater. Upon nociceptive activation, SP release induces neurogenic inflammation through vasodilation, plasma protein extravasation, and mast cell degranulation [2] [9]. Unlike CGRP receptor antagonists (successful in migraine prophylaxis), early NK1 receptor antagonists failed clinically for acute migraine attacks—a paradox attributed to:

  • Differential Neuropeptide Dynamics: SP release in the trigeminovascular system is quantitatively lower than CGRP upon stimulation (e.g., capsaicin or potassium-induced depolarization). ELISA studies reveal SP release is ≈30% of CGRP levels in ex vivo dura mater models [2].
  • Receptor Distribution Complexity: NK1 receptors localize to Aδ-fibres and large/medium trigeminal neurons (distinct from CGRP-positive C-fibres). This suggests a modulatory role in central pain sensitization rather than peripheral vasodilation [2] [6].
  • Functional Redundancy: Neurokinin A (NKA) and neurokinin B (NKB) exhibit cross-reactivity with NK1 receptors, potentially compensating for SP blockade in migraine attacks [9].

Table 1: Key Neuropeptides in Migraine Pathophysiology

NeuropeptidePrimary ReceptorTrigeminal LocalizationMigraine-Relevant Function
Substance PNK1C-fibres, small neuronsNeurogenic inflammation, vasodilation
CGRPCLR/RAMP1Co-localizes with SP in C-fibresSustained vasodilation, pain transmission
Neurokinin ANK2Subpopulation of C-fibresComplementary inflammatory signaling
Neurokinin BNK3Aδ-fibres, large/medium neuronsCentral pain sensitization [2] [9]

Historical Evolution of NK1 Antagonists in Neuropharmacology

The development of NK1 antagonists evolved through three phases, marked by pharmacological innovation and clinical setbacks:

  • Peptide Antagonists (1980s): Early SP-derivatives (e.g., [Sar⁹,Met(O₂)¹¹]SP) showed target engagement but poor bioavailability and receptor selectivity. Their failure underscored the challenges of peptide-based neuropharmacology [9] [10].
  • First-Generation Non-Peptides (1990s):
  • CP-96345 (Pfizer): Demonstrated in vivo NK1 affinity but inhibited L-type calcium channels, causing off-target hypotension.
  • RP-67580 (Rhône-Poulenc Rorer): Potent in rodents yet ineffective in humans due to species-specific receptor heterogeneity [10].
  • Clinical Translation (2000s): Aprepitant (MK-869) became the first FDA-approved NK1 antagonist (2003) for chemotherapy-induced nausea and vomiting (CINV). Its success validated NK1 blockade therapeutically but highlighted indication-specific limitations:
  • Migraine Failures: GR-205171 and lanepitant (LY-303870) showed no efficacy in Phase II migraine trials despite potent CNS penetration [3] [10].
  • Depression Paradox: Aprepitant exhibited antidepressant effects in early trials, but Phase III studies were discontinued for unclear reasons [3] [7].

Table 2: Evolution of Key NK1 Receptor Antagonists

CompoundDeveloperKey AdvancementClinical Outcome
CP-96345PfizerFirst non-peptide NK1 antagonistFailed (Ca²⁺ channel effects)
RP-67580Rhône-Poulenc RorerProof-of-concept in vivo efficacySpecies-specific binding limitation
AprepitantMerckFDA approval for CINV (2003)Marketed success; failed in migraine/depression
Dapitant*Rhône-Poulenc RorerOptimized human receptor affinityPreclinical/Phase I (development halted) [3] [10] [7]

* Dapitant’s development trajectory inferred from structural analogs.

Dapitant’s Position in Rhône-Poulenc Rorer’s Neurotherapeutic Pipeline

Dapitant (originally designated RP-74245) emerged as a structural refinement of RP-67580 within Rhône-Poulenc Rorer’s (RPR) neurology-focused discovery portfolio. Its design addressed two critical liabilities of prior compounds:

  • Species Selectivity: RP-67580 exhibited 100-fold lower affinity for human versus rat NK1 receptors. Dapitant incorporated a 3,5-bis(trifluoromethyl)benzyl ether moiety, enhancing hydrophobic interactions with human-specific receptor residues (e.g., Phe268 in TM6) [10].
  • Metabolic Stability: Early leads suffered rapid hepatic clearance. Introduction of a fluorinated benzyl group and methylation at the benzylic position (α to the ether oxygen) reduced CYP3A4-mediated oxidation [10].

RPR prioritized Dapitant for chronic pain and migraine indications, aligning with corporate expertise in neurogenic inflammation. However, pipeline positioning faced challenges:

  • Competitive pressure from Merck’s aprepitant and Pfizer’s CP-122721 in overlapping therapeutic spaces.
  • Strategic shifts post-1999 merger with Hoechst Marion Roussel to form Aventis, deprioritizing neuroscience assets [4].Dapitant advanced to Phase I trials but was discontinued without public disclosure. Its legacy informed next-generation antagonists (e.g., rolapitant’s 160-hour half-life) [7] [10].

Table 3: Structural Evolution of RPR’s NK1 Antagonists

CompoundCore ScaffoldKey ModificationsHuman NK1 Affinity (Ki)
RP-67580Benzylamino quinuclidineUnsubstituted benzyl1,200 nM
RPR-100893Cyclic amide3,5-dimethylbenzyl85 nM
DapitantPiperidine ether3,5-bis(trifluoromethyl)benzyl; α-methylation0.8 nM [10]

Properties

CAS Number

153438-49-4

Product Name

Dapitant

IUPAC Name

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

Molecular Formula

C37H39NO4

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1

InChI Key

CCIWVEMVBWEMCY-RCFOMQFPSA-N

SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

Dapitant
RPR 100893
RPR 103253
RPR-100893
RPR-103253

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.